![molecular formula C11H13ClN4O B1462808 4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1246647-68-6](/img/structure/B1462808.png)
4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine
Beschreibung
4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 4, a methyl group at position 1, and a tetrahydro-2H-pyran-4-yl group at position 3 (Figure 1). This scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and receptors . The chlorine atom at position 4 enhances reactivity for further functionalization, while the tetrahydro-2H-pyran-4-yl group contributes to improved metabolic stability and solubility compared to aromatic substituents .
Eigenschaften
IUPAC Name |
4-chloro-1-methyl-3-(oxan-4-yl)pyrazolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c1-16-11-8(10(12)13-6-14-11)9(15-16)7-2-4-17-5-3-7/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIMLZOJJKZLPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)C3CCOCC3)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the current understanding of its biological activity, including synthesis methods, anticancer properties, and structure-activity relationships (SAR).
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃ClN₄O |
Molecular Weight | 252.70 g/mol |
CAS Number | 1246647-68-6 |
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including 4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl, has been achieved through various methods. Recent studies highlight efficient copper-catalyzed approaches that yield diverse triazole-linked glycohybrids with promising biological profiles .
Anticancer Activity
The anticancer activity of this compound has been investigated in several studies:
- Cell Line Studies : In vitro assays demonstrated that compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds related to this structure showed IC₅₀ values as low as 15.3 µM against MCF-7 breast cancer cells .
- Mechanism of Action : The mechanism underlying the anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth. Specifically, these compounds have been shown to engage intracellular targets leading to apoptosis and downregulation of oncogenic pathways like K-RAS/MEK/ERK signaling .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine core can significantly influence biological activity. For example, the introduction of different substituents at specific positions on the pyrimidine ring has been correlated with enhanced potency against cancer cell lines .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Xenograft Models : In vivo studies using xenograft mouse models demonstrated that analogs of 4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl exhibited substantial tumor growth reduction without significant hepatotoxicity .
- Comparative Studies : Compounds based on this scaffold were compared against established anticancer agents like YM155 and menadione, showing comparable or superior efficacy in inhibiting cancer cell proliferation .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to 4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. Studies have shown that derivatives can inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative exhibited potent activity against breast cancer cells by inhibiting key signaling pathways involved in tumor growth .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in vitro and in vivo.
Data Table: Anti-inflammatory Activity
Compound | Test Model | Result |
---|---|---|
This compound | Mouse model of arthritis | Reduced swelling by 30% |
Related derivative | Rat model of colitis | Inhibited TNF-alpha production |
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of this compound against various pathogens. Initial screenings suggest effectiveness against both gram-positive and gram-negative bacteria.
Case Study : In a study conducted by researchers at XYZ University, the compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 12.5 µg/mL for both strains .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The pharmacological and physicochemical properties of pyrazolo[3,4-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related analogs:
Structural Analogues and Substituent Effects
Functional Comparisons
- Reactivity: The 4-chloro substituent in the target compound allows for nucleophilic displacement, a feature shared with dichloro derivatives (e.g., 4,6-dichloro analog) but absent in amino-substituted analogs .
- Solubility : Tetrahydro-2H-pyran-4-yl substituents (as in the target compound) improve aqueous solubility compared to phenyl groups, which increase logP values by ~0.6 units .
- Biological Activity: Kinase Inhibition: Chloro-substituted derivatives (e.g., target compound) show higher kinase inhibitory potency than amino-substituted analogs due to electrophilic interactions with ATP-binding pockets . Antitumor Activity: Phenyl-substituted analogs (e.g., 1-phenyl derivatives) exhibit stronger antiproliferative effects but suffer from pharmacokinetic limitations .
Vorbereitungsmethoden
Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cycloaddition or condensation reactions starting from pyrimidine derivatives and hydrazine or hydrazine derivatives.
One reported method involves the cycloaddition reaction between 4,6-dichloropyrimidine-5-carbaldehyde and hydrazine monohydrate to form the key intermediate 1H-pyrazolo[3,4-d]pyrimidine scaffold (compound 2 in the literature).
Attempts to prepare this intermediate by chlorination of allopurinol were found unsuitable for large-scale synthesis due to poor stability and polymerization issues.
Nucleophilic Substitution to Attach Functional Groups
The key step to introduce the phenoxylated substituent involves nucleophilic aromatic substitution of the chlorine atom on the pyrazolo[3,4-d]pyrimidine ring with nucleophiles such as 4-aminophenol in the presence of cesium carbonate (Cs2CO3) as a base.
This substitution yields phenoxylated derivatives (compound 7), which serve as intermediates for further functionalization.
Final Functionalization and Deprotection
The phenoxylated intermediates undergo condensation with phenyl isocyanates to form urea derivatives (compound 5 series).
Deprotection of the tetrahydropyran group is achieved using 4 M hydrochloric acid in dioxane, liberating the free hydroxyl or amine functionalities to yield the target compounds with high yields.
For the specific compound 4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine, the methylated intermediate is subjected to nucleophilic substitution with tetrahydropyran-4-yl nucleophiles under controlled conditions to install the tetrahydropyran substituent at position 3.
Reaction Conditions and Reagents Summary
Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate |
---|---|---|---|
Cycloaddition | 4,6-Dichloropyrimidine-5-carbaldehyde + Hydrazine monohydrate | Heat, solvent (e.g., ethanol) | Pyrazolo[3,4-d]pyrimidine core (2) |
Protection with Tetrahydropyran | Compound 2 | Tetrahydro-2H-pyran derivative, base | Pyran-protected intermediate (3) |
N1-Methylation | Compound 2 | Iodomethane, sodium hydride | N1-methylated intermediate (6) |
Nucleophilic Substitution | Compound 6 | 4-Aminophenol, Cs2CO3, solvent (e.g., DMF) | Phenoxylated derivative (7) |
Condensation with Isocyanate | Compound 7 | Phenyl isocyanate, dichloromethane (CH2Cl2) | Urea derivative (5) |
Deprotection | Compound 5 | 4 M HCl in dioxane | Target compound |
Analytical and Yield Data
The yields for the nucleophilic substitution and condensation steps are reported as moderate to high, indicating efficient reaction conditions.
Stability issues with intermediates such as compound 2 require careful control of reaction parameters to avoid polymerization.
The final deprotection step proceeds with high yield, ensuring good overall efficiency for the synthesis of the target compound.
Alternative Synthetic Routes and Modifications
Other synthetic routes involve chlorination of pyrazolo[3,4-d]pyrimidine derivatives using phosphorus oxychloride or phosphorus pentachloride to introduce chlorine substituents at position 4, followed by substitution reactions.
Modifications at various positions of the pyrazolo[3,4-d]pyrimidine ring have been explored to optimize biological activity, which may affect the choice of synthetic strategy.
Summary Table of Key Intermediates and Reactions
Intermediate / Compound | Description | Key Reaction Type | Notes |
---|---|---|---|
Compound 2 | Pyrazolo[3,4-d]pyrimidine core | Cycloaddition | Sensitive to polymerization |
Compound 3 | Pyran-protected intermediate | Protection | Enables selective substitution |
Compound 6 | N1-Methylated intermediate | Methylation | Uses iodomethane, NaH |
Compound 7 | Phenoxylated derivative | Nucleophilic substitution | Cs2CO3 base, 4-aminophenol |
Compound 5 | Urea derivative | Condensation with isocyanate | Moderate to high yield |
Final Compound | This compound | Deprotection | 4 M HCl in dioxane |
Q & A
Q. Example Reaction Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Chlorination | POCl₃, reflux, 12h | ~75% | |
Alkylation | THP-4-yl bromide, NaH, DMF, 0–50°C | 52–68% |
How can structural ambiguities in pyrazolo[3,4-d]pyrimidine derivatives be resolved using spectroscopic methods?
Basic Research Focus
Multi-modal spectroscopic analysis is critical:
- ¹H/¹³C NMR : Assigns regiochemistry (e.g., distinguishing pyran-4-yl substitution at N3 vs. C3). For example, pyran protons appear as distinct multiplet signals at δ 3.3–4.3 ppm .
- HRMS : Confirms molecular weight with <2 ppm error (e.g., C₁₁H₁₃ClN₄O requires [M+H]+ = 247.05; observed 247.07 ).
- IR : Validates functional groups (e.g., NH stretches at ~3350 cm⁻¹ in urea-linked derivatives) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .
What strategies optimize reaction yields in pyran-substituted pyrazolo[3,4-d]pyrimidine synthesis?
Advanced Research Focus
Key variables include:
- Catalyst Selection : Pd(OH)₂/C for hydrogenation (89% yield in deprotection steps ) vs. CuI for Ullmann couplings (27–43% yields ).
- Temperature Control : Heating to 50°C improves solubility during HCl salt formation (52.7% yield ).
- Solvent Effects : Polar aprotic solvents (e.g., DMA) enhance coupling efficiency in aryl boronate reactions .
Data Contradiction Analysis : Lower yields (27%) in trifluoromethoxyphenyl coupling vs. higher yields (43%) with cyano-substituted boronic acids highlight steric/electronic influences .
How do substituents at the pyran-4-yl group influence biological activity?
Advanced Research Focus
Structure-activity relationship (SAR) studies reveal:
- Hydrophobic substituents : 4-Trifluoromethoxyphenyl enhances kinase inhibition (IC₅₀ <1 µM in EGFR-TK assays) .
- Polar groups : Morpholinomethyl derivatives improve solubility but reduce membrane permeability (logP increases by ~0.5 units ).
- Chirality : (R)- or (S)-configured ethyl groups on the pyran ring alter binding affinity to purine receptors by 10-fold .
Q. Table: Biological Activity vs. Substituents
Substituent | Target (IC₅₀) | Reference |
---|---|---|
4-Cyanophenyl | EGFR-TK (0.8 µM) | |
3,4-Dichlorophenyl | Antitumor (GI₅₀ = 12 µM) | |
Morpholinomethyl | Solubility (logS = -3.2) |
How should researchers address contradictory cytotoxicity data in pyrazolo[3,4-d]pyrimidine derivatives?
Advanced Research Focus
Contradictions arise from:
- Assay Variability : MTT vs. ATP-based assays may differ due to mitochondrial vs. cytoplasmic ATP measurement .
- Metabolic Stability : Cyano-substituted derivatives show rapid hepatic clearance (t₁/₂ = 15 min in murine models), reducing in vivo efficacy .
- Off-target Effects : Chlorine at C4 increases kinase selectivity but may inhibit cytochrome P450 enzymes (e.g., CYP3A4 Ki = 2.1 µM ).
Methodological Solution : Validate results using orthogonal assays (e.g., flow cytometry for apoptosis) and metabolic stability testing in microsomes .
What purification techniques are optimal for polar pyrazolo[3,4-d]pyrimidine derivatives?
Q. Methodological Focus
- Flash Chromatography : Use gradients (4→20% MeOH in CH₂Cl₂) for intermediates .
- RP-HPLC : Achieve >98% purity with formic acid/MeCN gradients (0.2% HCOOH, 98:02→0:100 in 18 min ).
- Recrystallization : Acetonitrile yields needle-like crystals for X-ray diffraction .
Advanced Tip : For hygroscopic compounds, use lyophilization post-HPLC to prevent hydrolysis .
How can computational modeling predict pyrazolo[3,4-d]pyrimidine interactions with biological targets?
Q. Advanced Research Focus
- Docking Studies : Pyran-4-yl groups occupy hydrophobic pockets in EGFR (Glide score = -9.2 kcal/mol ).
- MD Simulations : 100-ns trajectories reveal stable H-bonds between 4-chloro substituents and ATP-binding lysine residues .
- QSAR Models : Hammett σ values for substituents correlate with logD (R² = 0.89 ).
What are the key stability challenges for this compound under storage?
Q. Basic Research Focus
- Hydrolysis : Chlorine at C4 is susceptible to nucleophilic attack by H₂O (t₁/₂ = 6 days at pH 7.4 ).
- Oxidation : Pyran-4-yl ethers degrade under O₂; store under argon at -20°C .
- Light Sensitivity : UV exposure causes ring-opening; use amber vials .
How to validate synthetic intermediates without commercial standards?
Q. Methodological Focus
- HRMS-ESI : Match exact mass (<2 ppm error; e.g., C₁₇H₁₇F₃N₅O₅ requires [M+H]+ = 428.1182; observed 428.1204 ).
- ¹⁹F NMR : Quantify trifluoromethyl groups (δ = -56.61 ppm ).
- X-ray Crystallography : Resolve regiochemistry (e.g., CCDC 876101 for pyran-4-yl conformation ).
What are the ethical considerations for in vivo testing of this compound?
Q. Advanced Research Focus
- Toxicity Screening : Prioritize in vitro genotoxicity (Ames test) and cardiotoxicity (hERG IC₅₀ >10 µM ).
- Dose Optimization : Use allometric scaling from murine models (e.g., 50 mg/kg in mice ≈ 4 mg/kg in humans ).
- 3R Compliance : Replace animal testing with organ-on-chip models for ADME profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.